
2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ヒドロキシ-1H-ピラゾール-1-イル)-N-メチルアセトアミドは、ピラゾール環構造を持つ化学化合物です。
2. 製法
合成経路と反応条件
1-(4-ヒドロキシ-1H-ピラゾール-1-イル)-N-メチルアセトアミドの合成は、通常、4-ヒドロキシ-1H-ピラゾールとN-メチルアセトアミドを特定の条件下で反応させることから始まります。この反応は通常、触媒の存在下、および制御された温度と圧力下で行われ、目的の生成物が得られるようにします。
工業生産方法
工業的な環境では、1-(4-ヒドロキシ-1H-ピラゾール-1-イル)-N-メチルアセトアミドの製造には、収率と効率を最適化するため、大規模な反応器と連続フロープロセスが用いられます。クロマトグラフィーなどの高度な精製技術の使用により、最終製品の純度が保証されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide typically involves the reaction of 4-hydroxy-1H-pyrazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
化学反応の分析
反応の種類
1-(4-ヒドロキシ-1H-ピラゾール-1-イル)-N-メチルアセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを生成するように酸化することができます。
還元: この化合物は、さまざまな誘導体を生成するように還元することができます。
置換: ヒドロキシル基は、ハロゲンやアルキル基などの他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩化チオニルなどのハロゲン化剤などがあります。反応は通常、選択性と収率を確保するために制御された条件下で行われます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はケトンまたはアルデヒドを生成する可能性があり、一方、置換反応はハロゲン化誘導体を生成する可能性があります。
4. 科学研究への応用
1-(4-ヒドロキシ-1H-ピラゾール-1-イル)-N-メチルアセトアミドは、いくつかの科学研究に適用されています。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 酵素阻害や抗菌作用など、潜在的な生物学的活性について調査されています。
医学: 新規薬剤の開発など、潜在的な治療的応用について探求されています。
産業: 特殊化学品や材料の製造に使用されています。
科学的研究の応用
2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
1-(4-ヒドロキシ-1H-ピラゾール-1-イル)-N-メチルアセトアミドの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用の状況によって異なります。
6. 類似化合物の比較
類似化合物
エチル 2-(4-ヒドロキシ-1H-ピラゾール-1-イル)アセテート: N-メチルアセトアミド基の代わりにエチルエステル基を持つ、類似の構造です。
2-(4-ヒドロキシ-1H-ピラゾール-1-イル)-N,N-ジメチルアセトアミド: アセトアミド窒素に2つのメチル基が含まれています。
独自性
1-(4-ヒドロキシ-1H-ピラゾール-1-イル)-N-メチルアセトアミドは、独自の化学的および生物学的特性を与える特定の官能基により、ユニークです。そのヒドロキシル基とN-メチルアセトアミド基により、さまざまな化学的修飾と相互作用が可能になり、研究や産業応用における汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Similar structure with an ethyl ester group instead of the N-methylacetamide group.
2-(4-Hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide: Contains two methyl groups on the acetamide nitrogen.
Uniqueness
2-(4-Hydroxy-1H-pyrazol-1-yl)-N-methylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and N-methylacetamide groups allow for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-(4-hydroxypyrazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H9N3O2/c1-7-6(11)4-9-3-5(10)2-8-9/h2-3,10H,4H2,1H3,(H,7,11) |
InChIキー |
OAFQXBQJWCIRTG-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CN1C=C(C=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)

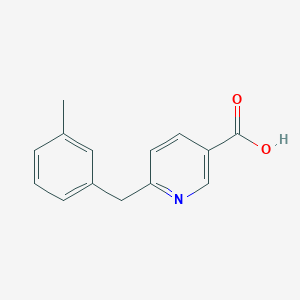
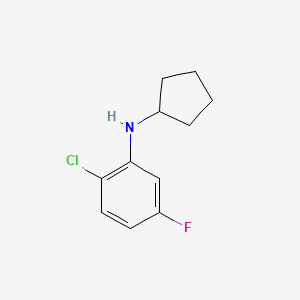


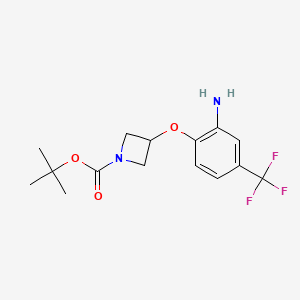
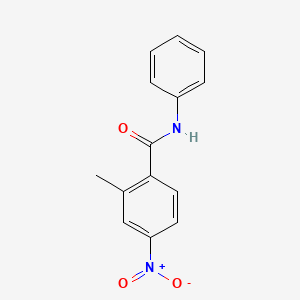
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)
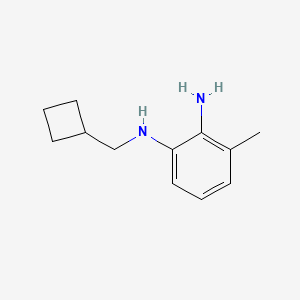

methylamine](/img/structure/B12083203.png)

